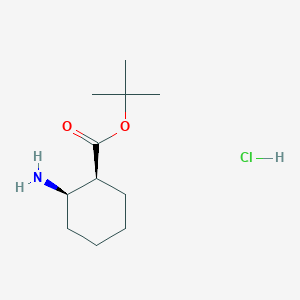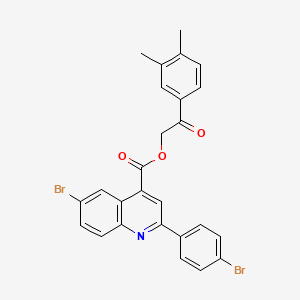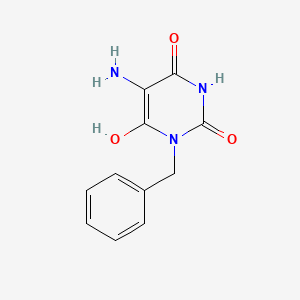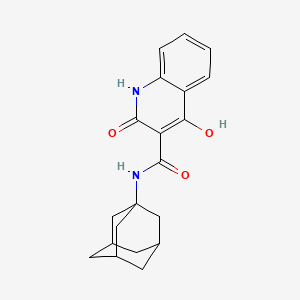
Tert-butyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride is a chemical compound with the empirical formula C11H22ClNO2 and a molecular weight of 235.75. It is a solid substance commonly used in various chemical and biological research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This method is more efficient, versatile, and sustainable compared to traditional batch processes .
Industrial Production Methods
Industrial production methods for this compound often involve the cyclopropanation of di-tert-butyl malonate with 1,2-dibromoethane, followed by the transformation of one of the tert-butoxycarbonyl groups into the amino group .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride is widely used in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- Tert-butyl (2R)-2-amino-4-methylpentanoate
- (1R,2R)-1-tert-butyl-2-chlorocyclohexanol
- Tert-butyl (1S,2R,4S)-2-[(4-methoxybenzyl)oxy]-4-vinylcyclobutyl carbonate
- Tert-butyl (2R)-2-oxiranylmethyl carbonate
Uniqueness
Tert-butyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable for specific research and industrial applications.
Eigenschaften
Molekularformel |
C11H22ClNO2 |
|---|---|
Molekulargewicht |
235.75 g/mol |
IUPAC-Name |
tert-butyl (1S,2R)-2-aminocyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H21NO2.ClH/c1-11(2,3)14-10(13)8-6-4-5-7-9(8)12;/h8-9H,4-7,12H2,1-3H3;1H/t8-,9+;/m0./s1 |
InChI-Schlüssel |
DWKALJMROLTJPM-OULXEKPRSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@H]1CCCC[C@H]1N.Cl |
Kanonische SMILES |
CC(C)(C)OC(=O)C1CCCCC1N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2,4-Dichlorophenoxy)methyl]-2-(4-morpholinylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12048485.png)


![3-{[4-(2-Hydroxyethyl)-1-piperazinyl]methyl}-4-methoxybenzaldehyde](/img/structure/B12048505.png)

![ethyl 2-[(2Z)-3-[(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B12048511.png)
![N-(4-acetylphenyl)-2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12048513.png)


![1-(4-chlorobenzyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12048543.png)




